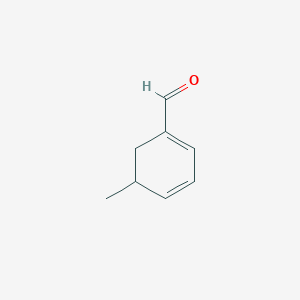
5-Methylcyclohexa-1,3-diene-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methylcyclohexa-1,3-diene-1-carbaldehyde is an organic compound with the molecular formula C8H10O It is a derivative of cyclohexa-1,3-diene, featuring a methyl group and an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylcyclohexa-1,3-diene-1-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with cyclohexa-1,3-diene.
Formylation: The aldehyde group is introduced via a formylation reaction, such as the Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale adaptations of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and advanced catalytic systems may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methylcyclohexa-1,3-diene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the positions adjacent to the double bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: 5-Methylcyclohexa-1,3-diene-1-carboxylic acid.
Reduction: 5-Methylcyclohexa-1,3-diene-1-methanol.
Substitution: 5-Bromo-5-methylcyclohexa-1,3-diene-1-carbaldehyde.
Applications De Recherche Scientifique
5-Methylcyclohexa-1,3-diene-1-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Methylcyclohexa-1,3-diene-1-carbaldehyde involves its interaction with various molecular targets:
Aldehyde Group: The aldehyde group can form Schiff bases with amines, which is a key reaction in biological systems.
Double Bonds: The conjugated diene system can participate in Diels-Alder reactions, forming cyclohexene derivatives.
Molecular Pathways: The compound may interact with enzymes that catalyze oxidation-reduction reactions, influencing metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexa-1,3-diene: Lacks the methyl and aldehyde groups, making it less reactive in certain chemical reactions.
5-Methylcyclohexa-1,3-diene: Similar structure but without the aldehyde group, limiting its applications in formylation reactions.
Cyclohexa-1,3-diene-1-carbaldehyde: Similar but lacks the methyl group, affecting its steric and electronic properties.
Uniqueness
5-Methylcyclohexa-1,3-diene-1-carbaldehyde is unique due to the presence of both a methyl group and an aldehyde group on the cyclohexa-1,3-diene ring. This combination of functional groups enhances its reactivity and makes it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
60468-97-5 |
|---|---|
Formule moléculaire |
C8H10O |
Poids moléculaire |
122.16 g/mol |
Nom IUPAC |
5-methylcyclohexa-1,3-diene-1-carbaldehyde |
InChI |
InChI=1S/C8H10O/c1-7-3-2-4-8(5-7)6-9/h2-4,6-7H,5H2,1H3 |
Clé InChI |
ZQHFTGFCMBXQOX-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(=CC=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(Ethylamino)methyl]-5-[(hexylsulfanyl)methyl]-2-methylpyridin-3-OL](/img/structure/B14602470.png)

![8-(2H-Tetrazol-5-yl)-10H-[1]benzopyrano[3,2-c]pyridin-10-one](/img/structure/B14602490.png)



![Bis[4-amino-2-(methylsulfanyl)-1,3-thiazol-5-yl]methanone](/img/structure/B14602518.png)
![(5Z,7Z,9Z)-7,8-dimethyl-1,2,3,4-tetrahydrobenzo[8]annulene](/img/structure/B14602527.png)




![9-Diazobicyclo[4.2.2]deca-2,4,7-triene](/img/structure/B14602570.png)
